molecular formula C7H4BClFNO2 B2484550 (4-Chloro-3-cyano-2-fluorophenyl)boronic acid CAS No. 1628684-13-8

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid

Cat. No.: B2484550
CAS No.: 1628684-13-8
M. Wt: 199.37
InChI Key: AUFZQVRVXHUHBP-UHFFFAOYSA-N
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Description

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with chlorine, cyano, and fluorine groups. These substituents confer distinct reactivity patterns and make the compound valuable for various synthetic applications.

Properties

IUPAC Name

(4-chloro-3-cyano-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BClFNO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFZQVRVXHUHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-cyano-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-cyano-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine, cyano, and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
(4-Chloro-3-cyano-2-fluorophenyl)boronic acid serves as a valuable building block in organic synthesis. It is commonly utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis typically involves multi-step processes, often starting from readily available aryl halides and employing palladium catalysts to facilitate the coupling reactions. The choice of solvents and bases can significantly influence the yield and purity of the final product.

Medicinal Chemistry

Therapeutic Potential
Research has indicated that this compound may exhibit various biological activities, such as enzyme inhibition and receptor modulation. Its potential as an anti-inflammatory or anticancer agent is currently under investigation, with studies focusing on its interactions with specific molecular targets in biological systems .

Case Studies
In one study, derivatives of this compound were synthesized and evaluated for their ability to inhibit mycobacterial ATP synthase, showing promising results against Mycobacterium tuberculosis. The structure-activity relationship analysis revealed that modifications to the fluorine and cyano substituents could enhance biological activity while reducing toxicity towards mammalian cells .

Materials Science

Advanced Materials Development
The compound is also employed in developing advanced materials, including polymers and nanomaterials. Its boronic acid functionality allows for selective binding to diols, facilitating bioconjugation techniques that are essential in drug delivery systems and diagnostics .

Applications in Electronics
In material science, this compound contributes to enhancing properties such as conductivity and mechanical strength in electronic applications. This makes it a candidate for use in coatings and other advanced material formulations .

Bioconjugation Techniques

The selective binding properties of boronic acids make them suitable for bioconjugation applications. This includes labeling biomolecules for imaging or therapeutic purposes, which can enhance drug delivery systems by targeting specific tissues or cells .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for complex molecules via Suzuki-Miyaura couplingEnables efficient carbon-carbon bond formation
Medicinal ChemistryPotential anti-inflammatory and anticancer propertiesTargets specific molecular pathways
Materials ScienceDevelopment of advanced materials with enhanced propertiesImproves conductivity and strength
BioconjugationSelective binding for labeling biomoleculesEnhances specificity in drug delivery systems

Mechanism of Action

The mechanism of action of (4-Chloro-3-cyano-2-fluorophenyl)boronic acid depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

  • (4-Fluorophenyl)boronic acid
  • (4-Chloro-3-fluorophenyl)boronic acid
  • (4-Chloro-2-fluorophenyl)boronic acid

Comparison: (4-Chloro-3-cyano-2-fluorophenyl)boronic acid is unique due to the presence of the cyano group, which can influence its reactivity and binding properties. Compared to (4-Fluorophenyl)boronic acid, the additional chlorine and cyano groups provide more sites for chemical modification and potential interactions. The presence of multiple substituents can also affect the compound’s solubility, stability, and overall reactivity, making it a versatile tool in synthetic chemistry and other applications.

Biological Activity

(4-Chloro-3-cyano-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro, cyano, and fluorine substituent on a phenyl ring. The biological activity of this compound is primarily explored in the context of its interactions with various biological targets, including enzymes and receptors.

The compound's chemical formula is C7H5BFNO2C_7H_5BFNO_2 and it has a molecular weight of 166.93 g/mol. Its structural features contribute to its solubility and reactivity, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC7H5BFNO2
Molecular Weight166.93 g/mol
Log P (octanol-water)0.04
SolubilityModerate

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors of various enzymes. Notably, they have been studied for their ability to inhibit proteases and other enzymes involved in metabolic pathways.

  • Protease Inhibition : Boronic acids have been shown to inhibit serine proteases effectively. The presence of the boron atom allows for the formation of reversible covalent bonds with the active site serine residue, leading to inhibition.
  • Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of boronic acids may exhibit inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission.

Antiviral Activity

This compound has also been investigated for its antiviral properties:

  • HCV Inhibition : Some studies have reported that boronic acid derivatives can inhibit Hepatitis C Virus (HCV) replication by targeting viral proteases, suggesting potential therapeutic applications in antiviral drug design .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies:

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics .

Antifibrotic Activity

Recent investigations have suggested that certain boronic acids may serve as antifibrotic agents by inhibiting the activation of hepatic stellate cells, which play a critical role in liver fibrosis .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

  • Study on Insulin Interaction : A theoretical model demonstrated that various boronic acids could stabilize insulin by forming non-covalent interactions with specific amino acids in the insulin structure, enhancing its stability and bioactivity .
  • Antiviral Screening : Compounds with similar structures were screened for their ability to inhibit HCV proteins NS3 and NS5A, showing promising results that warrant further investigation into their mechanisms of action .

Table 2: Summary of Biological Activities

Biological ActivityEffectivenessReference
Protease InhibitionSignificant
Acetylcholinesterase InhibitionModerate
Antiviral ActivityEffective against HCV
Antibacterial ActivityMIC values comparable to antibiotics

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